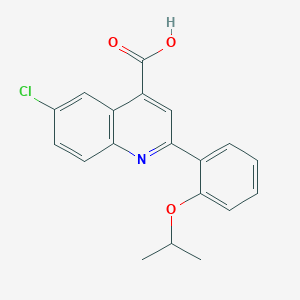

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

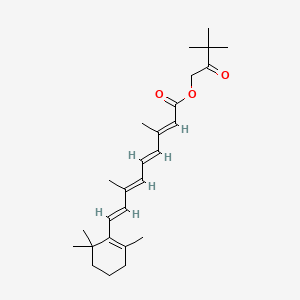

“6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 932886-81-2 . Its molecular weight is 341.79 and its IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” can be represented by the linear formula: C19H16ClNO3 . The InChI Code for this compound is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” include a molecular weight of 341.79 . The compound’s IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid . Its InChI Code is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Quinoline derivatives are pivotal in the field of medicinal chemistry, serving as a scaffold for drug discovery . The structural complexity and functional diversity of these compounds allow for the synthesis of various pharmacologically active molecules. Specifically, 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be utilized in the development of new therapeutic agents targeting a range of diseases.

Antimicrobial Agents

The quinoline nucleus is integral to many compounds exhibiting antibacterial and antifungal properties . As such, our compound of interest could be synthesized into derivatives that serve as potent antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.

Antimalarial Activity

Quinoline-based compounds have a long history of use in antimalarial drugs, with chloroquine being one of the most notable examples. Derivatives of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid may be explored for their efficacy against malaria, contributing to the fight against this life-threatening disease .

Anticancer Research

Quinoline derivatives are also explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. Research into 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid could lead to the development of novel oncology treatments .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of quinoline derivatives make them candidates for the treatment of pain and inflammation-related disorders. The compound could be modified to enhance these properties for potential use in clinical settings .

Central Nervous System (CNS) Agents

Quinoline derivatives have shown promise as CNS agents, with potential applications in neurodegenerative diseases and psychiatric disorders. Investigating the effects of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid on the CNS could open up new avenues for treating such conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential as inhibitors of alkaline phosphatases . Additionally, the development of new synthesis protocols and the exploration of green reaction protocols could be areas of future research .

Eigenschaften

IUPAC Name |

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXUVDUTNYKMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)